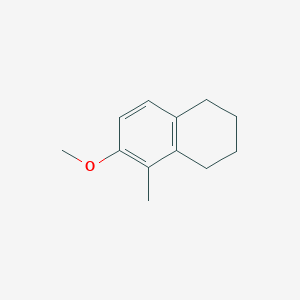

6-Methoxy-5-methyl-1,2,3,4-tetrahydronaphthalene

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

6-Methoxy-5-methyl-1,2,3,4-tetrahydronaphthalene is an organic compound with the molecular formula C11H14O. It is a derivative of naphthalene, characterized by the presence of a methoxy group (-OCH3) and a methyl group (-CH3) on the tetrahydronaphthalene ring. This compound is known for its applications in organic synthesis and as an intermediate in the production of various chemicals.

準備方法

Synthetic Routes and Reaction Conditions

Methoxy Group Introduction: One common method involves the methylation of 1,2,3,4-tetrahydronaphthalene using methyl iodide (CH3I) in the presence of a base such as potassium carbonate (K2CO3). This reaction typically occurs under reflux conditions.

Hydrogenation: Another method involves the catalytic hydrogenation of 2-methoxynaphthalene using a catalyst such as Raney nickel.

Industrial Production Methods

Industrial production of 6-Methoxy-5-methyl-1,2,3,4-tetrahydronaphthalene often involves the catalytic hydrogenation method due to its efficiency and scalability. The process typically uses a continuous flow reactor to maintain consistent reaction conditions and high yield.

化学反応の分析

Types of Reactions

Oxidation: 6-Methoxy-5-methyl-1,2,3,4-tetrahydronaphthalene can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: The compound can be reduced to form more saturated derivatives. Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used for this purpose.

Substitution: Electrophilic substitution reactions can occur at the aromatic ring. For example, nitration using nitric acid (HNO3) and sulfuric acid (H2SO4) can introduce nitro groups (-NO2) to the compound.

Common Reagents and Conditions

Oxidation: KMnO4 in an alkaline medium or CrO3 in acetic acid.

Reduction: H2 gas with Pd/C catalyst under atmospheric pressure.

Substitution: HNO3 and H2SO4 mixture for nitration.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of more saturated hydrocarbons.

Substitution: Introduction of nitro groups or other electrophiles.

科学的研究の応用

6-Methoxy-5-methyl-1,2,3,4-tetrahydronaphthalene has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules. It serves as a building block for various chemical reactions.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.

Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals

作用機序

The mechanism of action of 6-Methoxy-5-methyl-1,2,3,4-tetrahydronaphthalene depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The methoxy and methyl groups can influence the compound’s binding affinity and specificity towards these targets. Detailed studies on its molecular pathways are still ongoing.

類似化合物との比較

Similar Compounds

6-Methoxy-1,2,3,4-tetrahydronaphthalene: Similar structure but lacks the methyl group at the 5-position.

5-Methyl-1,2,3,4-tetrahydronaphthalene: Similar structure but lacks the methoxy group at the 6-position.

1,2,3,4-Tetrahydronaphthalene: The parent compound without any substituents.

Uniqueness

6-Methoxy-5-methyl-1,2,3,4-tetrahydronaphthalene is unique due to the presence of both methoxy and methyl groups, which can significantly influence its chemical reactivity and biological activity. These functional groups can enhance its solubility, stability, and interaction with other molecules, making it a valuable compound in various applications .

生物活性

Introduction

6-Methoxy-5-methyl-1,2,3,4-tetrahydronaphthalene (MTHN) is an organic compound with the molecular formula C11H14O. It is a derivative of naphthalene and has garnered attention due to its potential biological activities. This article reviews the biological activity of MTHN, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

MTHN is characterized by its methoxy and methyl substituents on the naphthalene scaffold. The structural formula is as follows:

| Property | Value |

|---|---|

| Molecular Weight | 162.23 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

Antioxidant Activity

MTHN has shown promising antioxidant properties. A study conducted by Arivazhagan et al. utilized various spectroscopic techniques to analyze the compound's vibrational characteristics and potential antioxidant activity. While specific antioxidant assays for MTHN were not detailed in the search results, related compounds in its class have demonstrated significant free radical scavenging abilities, suggesting that MTHN may exhibit similar activity .

Neuropharmacological Effects

Research on related compounds has highlighted the neuropharmacological effects of tetrahydronaphthalenes. For example, 1-phenyl-3-amino-1,2,3,4-tetrahydronaphthalenes have been shown to interact with histamine H(1) receptors and modulate dopamine synthesis in rodent models . This suggests that MTHN may also interact with neurotransmitter systems, potentially influencing mood and cognition.

Case Studies

- Antioxidant Studies : In a comparative analysis involving various tetrahydronaphthalene derivatives, researchers found that certain modifications significantly improved radical scavenging activity. Although MTHN was not specifically tested, the trends observed provide a framework for future investigations into its antioxidant capacity .

- Neuropharmacological Research : A study examining the binding affinities of tetrahydronaphthalene derivatives at histamine receptors indicated that structural modifications can lead to enhanced neuroactive properties. This suggests that further exploration of MTHN could yield insights into its potential as a neuroactive agent .

The exact mechanisms through which MTHN exerts its biological effects remain largely uncharacterized. However, based on the behavior of related compounds:

- Antioxidant Mechanism : It is likely that MTHN acts by neutralizing free radicals through electron donation or by chelating metal ions that catalyze oxidative stress.

- Neuropharmacological Mechanism : Similar compounds have been shown to modulate neurotransmitter systems by acting as receptor agonists or antagonists.

特性

IUPAC Name |

6-methoxy-5-methyl-1,2,3,4-tetrahydronaphthalene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O/c1-9-11-6-4-3-5-10(11)7-8-12(9)13-2/h7-8H,3-6H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJOJUKGAHCDZNW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC2=C1CCCC2)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。